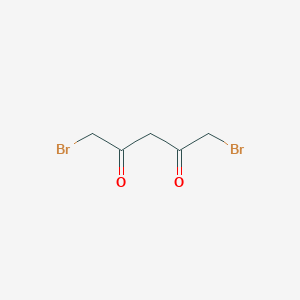
1,5-Dibromo-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromopentane-2,4-dione is an organic compound with the molecular formula C5H6Br2O2. It is a dibromo derivative of pentane-2,4-dione, characterized by the presence of two bromine atoms at the 1 and 5 positions of the pentane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromopentane-2,4-dione can be synthesized through the bromination of pentane-2,4-dione. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 5 positions .
Industrial Production Methods
Industrial production of 1,5-dibromopentane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromopentane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1,5-dihydroxypentane-2,4-dione using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 1,5-dibromopentane-2,4-dione can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: N-alkylated amines, thioethers, and alkoxy derivatives.
Reduction: 1,5-dihydroxypentane-2,4-dione.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
1,5-Dibromopentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-dibromopentane-2,4-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 1 and 5 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dibromopentane: Similar structure but lacks the carbonyl groups at the 2 and 4 positions.
1,4-Dibromobutane: Shorter chain length and different reactivity profile.
1,3-Dibromopropane: Even shorter chain length and distinct chemical properties.
Uniqueness
1,5-Dibromopentane-2,4-dione is unique due to the presence of both bromine atoms and carbonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler dibromoalkanes .
Propriétés
Numéro CAS |
68864-57-3 |
|---|---|
Formule moléculaire |
C5H6Br2O2 |
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
1,5-dibromopentane-2,4-dione |
InChI |
InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |
Clé InChI |
YEQQPGHXABHYPF-UHFFFAOYSA-N |
SMILES |
C(C(=O)CBr)C(=O)CBr |
SMILES canonique |
C(C(=O)CBr)C(=O)CBr |
Synonymes |
1,5-Dibromoacetylacetone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















